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molecular formula C12H17NO2S B178934 tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 165947-52-4

tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B178934
M. Wt: 239.34 g/mol
InChI Key: WSFBIDRTNUEVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872031B2

Procedure details

To tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (2.0 g, 8.4 mmol) in chloroform (100 mL) at 0° C. was added dropwise bromine (430 μL, 8.4 mmol). The reaction was stirred 45 min with gradual warming to room temperature. The mixture was cooled to 0° C., and triethylamine (1.2 mL, 8.4 mmol) was added followed by di-tert-butyl dicarbonate (913 mg, 4.2 mmol). The reaction was stirred 1 hour, diluted with dichloromethane (50 mL), washed with 1.0 N HCl (1×50 mL), dried over MgSO4, and concentrated under reduced pressure. The resulting crude residue was purified via silica gel chromatography to afford 2 g (77% yield) of tert-butyl 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate as a colorless oil; 1H NMR (CDCl3) δ 6.78 (s, 1H), 4.50 (s, 2H), 3.67 (t, J=5.7 Hz, 2H), 2.65 (t, J=5.7 Hz, 2H), 1.50 (s, 9H); ES-MS: m/e=261.9 (M−55)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
913 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9][C:4]=2[CH:3]=[CH:2]1.[Br:17]Br.C(N(CC)CC)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(Cl)(Cl)Cl.ClCCl>[Br:17][C:2]1[S:1][C:5]2[CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=CC2=C1CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
430 μL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
913 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with 1.0 N HCl (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)S1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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